molecular formula C24H12 B066829 Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene CAS No. 171877-64-8

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene

Cat. No.: B066829
CAS No.: 171877-64-8
M. Wt: 300.4 g/mol
InChI Key: GMECCHZWXVWKNK-UHFFFAOYSA-N
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Description

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene is a polycyclic aromatic hydrocarbon with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene typically involves multi-step organic reactions. These steps often include cyclization and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the fused ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using advanced catalytic processes and high-pressure reactors to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]pyrene
  • Chrysene
  • Dibenz[a,h]anthracene
  • Indeno[1,2,3-cd]pyrene

Uniqueness

Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

heptacyclo[15.6.1.02,6.03,16.04,13.05,10.021,24]tetracosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(24),22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12/c1-3-13-10-12-19-20(13)16(5-1)17-11-9-15-8-7-14-4-2-6-18-21(14)22(15)24(17)23(18)19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECCHZWXVWKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C4C5=CC=CC6=C5C7=C(C=C6)C=CC(=C74)C3=C1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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